molecular formula C8H6N2O2 B12866911 Furan-2-yl(1H-imidazol-1-yl)methanone

Furan-2-yl(1H-imidazol-1-yl)methanone

Cat. No.: B12866911
M. Wt: 162.15 g/mol
InChI Key: ZUATYPNOHDZNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(1H-imidazol-1-yl)methanone is a heterocyclic compound that features both furan and imidazole rings These rings are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(1H-imidazol-1-yl)methanone typically involves the reaction of furan-2-carboxylic acid with imidazole in the presence of a dehydrating agent. One common method includes the use of thionyl chloride to activate the carboxylic acid, followed by the addition of imidazole to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated furan or imidazole derivatives.

Scientific Research Applications

Furan-2-yl(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl(1H-imidazol-1-yl)methanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the imidazole moiety.

    1H-imidazole-4-carboxaldehyde: Contains the imidazole ring but lacks the furan moiety.

    Benzimidazole: Similar in structure but with a fused benzene ring instead of furan.

Uniqueness: Furan-2-yl(1H-imidazol-1-yl)methanone is unique due to the combination of both furan and imidazole rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furan-2-yl(imidazol-1-yl)methanone

InChI

InChI=1S/C8H6N2O2/c11-8(7-2-1-5-12-7)10-4-3-9-6-10/h1-6H

InChI Key

ZUATYPNOHDZNBB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.